NanoLuc substrate 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

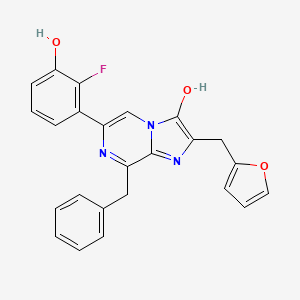

Molecular Formula |

C24H18FN3O3 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

8-benzyl-6-(2-fluoro-3-hydroxyphenyl)-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C24H18FN3O3/c25-22-17(9-4-10-21(22)29)20-14-28-23(18(26-20)12-15-6-2-1-3-7-15)27-19(24(28)30)13-16-8-5-11-31-16/h1-11,14,29-30H,12-13H2 |

InChI Key |

VCZKXMXKJMWNJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Furimazine: A Deep Dive

Furimazine is a synthetic imidazopyrazinone-based substrate vital for modern bioluminescence research.[1] Its unique chemical structure is the key to its highly efficient light-emitting reaction when paired with the engineered NanoLuc® luciferase. This technical guide provides an in-depth look at the chemical structure of furimazine, its physicochemical properties, and its mechanism of action.

Chemical Structure and Nomenclature

Furimazine, a coelenterazine analog, possesses a core imidazo[1,2-a]pyrazin-3(7H)-one ring system.[2][3] This central scaffold is adorned with three key functional groups: a benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6.[2]

Systematic Name (IUPAC): 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one[2][4]

Molecular Formula: C₂₄H₁₉N₃O₂[1][3][4][5]

CAS Number: 1374040-24-0[2][4][5]

The structural arrangement of these components is critical for its high-affinity binding to the active site of NanoLuc® luciferase and the subsequent chemiluminescent reaction.

Figure 1: Chemical structure of Furimazine.

Physicochemical Properties

A comprehensive understanding of furimazine's physicochemical properties is essential for its effective application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 381.43 g/mol | [1][5] |

| Appearance | Solid | [3] |

| Purity | >98% (HPLC) | [5] |

| Solubility | Soluble in DMSO | [4][5] |

| Storage | -20°C for long-term storage | [3][4] |

Mechanism of Action in Bioluminescence

Furimazine serves as the luminogenic substrate for NanoLuc® (Nluc) luciferase, an engineered enzyme derived from a deep-sea shrimp.[1][6] The interaction between furimazine and Nluc results in a rapid chemical reaction that produces a high-intensity, glow-type luminescence.[3] This system is notably ATP-independent.[3] The NanoLuc®-furimazine system is reported to produce luminescence that is up to 2.5 million-fold brighter in mammalian cells compared to the combination of Oplophorus luciferase (Oluc-19) and coelenterazine.[6][7]

Experimental Protocols

In Vitro Luciferase Assay

Objective: To quantify the activity of NanoLuc® luciferase using furimazine.

Materials:

-

Purified NanoLuc® luciferase

-

Furimazine substrate solution (typically dissolved in DMSO and then diluted in an appropriate assay buffer)

-

Assay buffer (e.g., PBS, TBS with 0.01% BSA)

-

Luminometer or plate reader with luminescence detection capabilities

-

White, opaque microplates

Procedure:

-

Prepare a dilution series of NanoLuc® luciferase in the assay buffer.

-

Prepare the furimazine working solution by diluting the stock in the assay buffer to the desired final concentration (e.g., 10-20 µM).[6]

-

In a white, opaque microplate, add the diluted NanoLuc® luciferase samples.

-

Initiate the reaction by adding the furimazine working solution to each well.

-

Immediately measure the luminescence signal using a luminometer. The emission maximum is approximately 459-462nm.[8]

In Vivo Bioluminescence Imaging

Objective: To visualize and quantify NanoLuc®-expressing cells or tissues in a living animal model.

Materials:

-

Animal model expressing NanoLuc® luciferase

-

Sterile furimazine formulation for in vivo use (e.g., Nano-Glo® In Vivo Substrate)

-

In vivo imaging system (IVIS) or similar instrument

-

Anesthetic for the animal

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Administer the furimazine substrate to the animal via an appropriate route (e.g., intravenous, intraperitoneal injection). The formulation may include excipients like Poloxamer-407 to enhance bioavailability.[8][9]

-

Immediately place the animal in the in vivo imaging system.

-

Acquire bioluminescence images over time to capture the peak signal.

-

Analyze the images to quantify the bioluminescent signal in the region of interest.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical in vivo bioluminescence imaging experiment using furimazine.

Figure 2: In Vivo Bioluminescence Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Furimazine|CAS 1374040-24-0|DC Chemicals [dcchemicals.com]

- 3. Furimazine | inhibitor/agonist | CAS 1374040-24-0 | Buy Furimazine from Supplier InvivoChem [invivochem.com]

- 4. tribioscience.com [tribioscience.com]

- 5. Furimazine | 1374040-24-0 | MOLNOVA [molnova.com]

- 6. Furimazine | CAS#:1374040-24-0 | Chemsrc [chemsrc.com]

- 7. Furimazine - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NanoLuc® Luciferase and Substrate Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NanoLuc® luciferase (Nluc), an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, represents a significant advancement in bioluminescent reporter technology.[1][2] Its small size, high stability, and exceptionally bright luminescence have made it a versatile tool for a wide range of applications in biological research and drug discovery, from reporter gene assays to protein-protein interaction studies.[1][3] This guide provides a comprehensive overview of the core mechanism of the NanoLuc® luciferase and its reaction with the substrate furimazine, offering a technical resource for researchers employing this powerful system.

The Bioluminescent Reaction: Mechanism and Components

The fundamental principle of the NanoLuc® system is the enzymatic oxidation of a novel imidazopyrazinone substrate, furimazine, by the NanoLuc® luciferase in the presence of molecular oxygen.[1] This reaction results in the production of a stable, high-intensity, glow-type luminescence with a maximum emission at approximately 460 nm.[4] Unlike firefly luciferase, this reaction is ATP-independent, which simplifies assay conditions and allows for its use in extracellular settings.[4][5]

The reaction proceeds through a series of steps within the catalytic site of the luciferase. Recent structural and computational studies have revealed that an intra-barrel arginine residue plays a crucial role in coordinating the imidazopyrazinone core of the furimazine substrate.[6][7] This positioning facilitates the reaction with molecular oxygen via a proposed radical charge-transfer mechanism.[6] Following the oxidative decarboxylation of the substrate, an excited-state product, furimamide, is formed.[1] The subsequent relaxation of this excited molecule to its ground state results in the emission of a blue photon.[6] An aspartate residue, supported by two tyrosine residues, is critical for fine-tuning the electronic state of the emitter to ensure a high quantum yield and the characteristic blue light emission.[6][7]

Interestingly, the NanoLuc® enzyme also possesses an allosteric site on its surface that can bind the product, furimamide.[6][8] Binding to this allosteric site is mutually exclusive with substrate binding to the catalytic site and is associated with a conformational change in the enzyme.[6][9] This allosteric regulation may play a role in the enzyme's kinetics and signal stability.

Key Components:

-

NanoLuc® Luciferase (Nluc): An engineered 19.1 kDa monomeric protein.[1][5] It was developed through directed evolution of the 19 kDa subunit of the native Oplophorus luciferase to enhance its stability and luminescent output.[1][2]

-

Furimazine: A novel coelenterazine analog developed specifically for the NanoLuc® enzyme.[2] It provides a brighter and more sustained luminescent signal compared to the native coelenterazine with Nluc.[2]

-

Molecular Oxygen: A required co-substrate for the oxidative reaction.[1]

Quantitative Performance Data

The NanoLuc® system exhibits superior performance characteristics compared to traditional luciferases like firefly (FLuc) and Renilla (RLuc) luciferases.

| Property | NanoLuc® Luciferase | Firefly Luciferase (FLuc) | Renilla Luciferase (RLuc) | Reference(s) |

| Size | 19.1 kDa | 61 kDa | 36 kDa | [1][10] |

| Brightness | ~100-150 fold brighter | 1x | ~1x | [2][5] |

| Signal Half-life | > 2 hours (glow-type) | Varies (flash or glow) | Varies (flash or glow) | [2][4] |

| ATP Dependence | No | Yes | No | [4][5] |

| Emission λmax | ~460 nm | ~565 nm | ~480 nm | [4] |

| Thermal Stability (Tm) | ~60°C | ~31°C | N/A | [11][12] |

| Optimal pH Range | 6-8 | ~7.8 | ~7.4 | [11] |

| Apparent K_m_ (Furimazine) | ~10 µM | N/A | N/A | [2] |

Experimental Protocols

Standard NanoLuc® Luciferase Assay

This protocol describes a basic endpoint assay to measure NanoLuc® activity in cell lysates.

Materials:

-

Cells expressing NanoLuc® luciferase

-

Passive Lysis Buffer (e.g., Promega)

-

Nano-Glo® Luciferase Assay Reagent (contains furimazine substrate)

-

Opaque, white 96-well plates

-

Luminometer

Methodology:

-

Culture cells in a 96-well plate.

-

After experimental treatment, remove the culture medium.

-

Add 20 µL of 1X Passive Lysis Buffer to each well.

-

Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.[13]

-

Add a volume of Nano-Glo® Luciferase Assay Reagent equal to the volume of the cell lysate (e.g., 20 µL).

-

Mix briefly.

-

Measure luminescence immediately using a luminometer with an integration time of 0.5-1 second.[14]

NanoBRET™ Protein-Protein Interaction Assay

This protocol outlines the measurement of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion protein (donor) and a fluorescently labeled protein (acceptor).[5][10]

Materials:

-

Cells co-expressing a NanoLuc® fusion protein and a HaloTag® fusion protein.

-

NanoBRET® 618 fluorophore (cell-permeable HaloTag® ligand).

-

Nano-Glo® Luciferase Assay Reagent.

-

Luminometer capable of measuring two distinct emission wavelengths.

Methodology:

-

Seed cells co-expressing the donor and acceptor fusion proteins in a 96-well plate.

-

Label the HaloTag® fusion protein by adding the NanoBRET® 618 fluorophore to the culture medium and incubate.

-

Wash the cells to remove the excess unbound fluorophore.

-

Add the Nano-Glo® Luciferase Assay Reagent containing the furimazine substrate.

-

Sequentially measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the NanoBRET® 618 acceptor (e.g., >600 nm).

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates close proximity of the two fusion proteins.

NanoBiT® Protein-Protein Interaction Assay

This protocol describes a protein complementation assay where the interaction of two proteins of interest, fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc®, reconstitutes a functional enzyme.[3][5]

Materials:

-

Cells co-expressing a LgBiT fusion protein and a SmBiT fusion protein.

-

Nano-Glo® Live Cell Reagent (contains furimazine substrate).

-

Luminometer.

Methodology:

-

Seed cells co-expressing the LgBiT and SmBiT fusion proteins in a 96-well plate.[13]

-

After the desired incubation period for protein interaction to occur, add the Nano-Glo® Live Cell Reagent to the wells.

-

Incubate for a short period (e.g., 10 minutes) at room temperature.[14]

-

Measure the luminescence generated from the reconstituted NanoLuc® enzyme. An increase in luminescence indicates the interaction of the two target proteins.

Visualizations

Caption: The catalytic cycle of NanoLuc® luciferase.

Caption: Experimental workflow for a NanoBRET™ assay.

Caption: Principle of the NanoBiT® complementation assay.

References

- 1. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered Luciferase Reporter from a Deep Sea Shrimp Utilizing a Novel Imidazopyrazinone Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. NanoLuc substrate 1 | Benchchem [benchchem.com]

- 5. NanoLuc® Luciferase: One Enzyme, Endless Capabilities [worldwide.promega.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Studying Protein Interactions with BRET and NanoLuc® Luciferase [promega.jp]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. 2.5. NanoLuc Luciferase (NanoBiT) Assay [bio-protocol.org]

- 14. promega.com [promega.com]

The Evolution of NanoLuc® Substrates: A Technical Guide to Brighter, More Stable Bioluminescence

For researchers, scientists, and drug development professionals, this in-depth guide explores the discovery and development of substrates for NanoLuc® luciferase, a pivotal technology in modern bioluminescence imaging. We delve into the core chemistry, comparative performance, and detailed experimental protocols that underpin the advancement from the original furimazine to its more potent analogs.

The advent of NanoLuc® (NLuc), a small (19.1 kDa) and exceptionally bright luciferase derived from the deep-sea shrimp Oplophorus gracilirostris, has revolutionized reporter gene assays, in vivo imaging, and cellular biosensors. The unparalleled luminosity of the NanoLuc® system is a product of both protein engineering and the co-development of a novel synthetic substrate, furimazine. This guide provides a comprehensive overview of the discovery and subsequent evolution of NanoLuc® substrates, offering a technical resource for their application in biomedical research.

From Coelenterazine to Furimazine: The Genesis of a High-Performance Substrate

The natural substrate for the wild-type Oplophorus luciferase is coelenterazine. However, to optimize the performance of the engineered NanoLuc® enzyme, a new substrate, furimazine, was developed. Furimazine, an imidazopyrazinone derivative, in conjunction with NanoLuc®, produces a high-intensity, glow-type luminescence that is approximately 100- to 150-fold brighter than that of firefly or Renilla luciferases with their respective substrates. The reaction is ATP-independent, a key advantage for various applications, including extracellular assays.

The core of NanoLuc® substrate chemistry is the imidazopyrazinone ring system. The synthesis of furimazine and its derivatives involves the construction of this core, a process that has been refined for efficiency and scalability.

Figure 1. Developmental pathway of NanoLuc® substrates.

The Challenge of In Vivo Imaging: Limitations of Furimazine

Despite its exceptional brightness in vitro, the application of furimazine for in vivo bioluminescence imaging (BLI) faced significant hurdles. The primary limitations were its poor aqueous solubility and limited bioavailability. These factors restrict the maximum injectable dose, thereby capping the achievable signal intensity in animal models and limiting the sensitivity of deep-tissue imaging.

The Next Generation: Hydrofurimazine and Fluorofurimazine

To address the shortcomings of furimazine, extensive research focused on developing analogs with improved physicochemical properties. This led to the creation of hydrofurimazine (HFz) and fluorofurimazine (FFz).

Hydrofurimazine (HFz) was developed to have enhanced aqueous solubility, allowing for the delivery of higher doses to animal subjects. This resulted in a more intense and prolonged bioluminescent signal in vivo compared to furimazine.

Fluorofurimazine (FFz) represents a further advancement, exhibiting even greater brightness in vivo than HFz. The introduction of a fluorine atom enhances its properties, making it a highly effective substrate for sensitive in vivo imaging, including dual-reporter studies alongside firefly luciferase systems.

Comparative Performance of NanoLuc® Substrates

The development of novel NanoLuc® substrates has led to significant improvements in bioluminescence output and in vivo applicability. The following table summarizes the key characteristics and performance metrics of furimazine and its principal analogs.

| Substrate | Key Modification | Relative Brightness (vs. Fz) | Solubility | Key Advantages |

| Furimazine (Fz) | - | 1x (baseline) | Low | High-intensity, glow-type luminescence in vitro. |

| Hydrofurimazine (HFz) | Hydroxyl group addition | Increased | High | Enhanced aqueous solubility allows for higher dosing and prolonged in vivo signals. |

| Fluorofurimazine (FFz) | Fluorine substitution | Significantly Higher | High | Superior brightness and bioavailability in vivo; suitable for dual-color imaging. |

| Diphenylterazine (DTZ) | Extended conjugation | Red-shifted emission | Lower than Fz | Red-shifted emission for improved tissue penetration. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these substrates. Below are representative protocols for key experiments.

Synthesis of Furimazine Analogs

The general synthetic scheme for furimazine and its analogs involves the construction of the imidazopyrazinone core. Specific modifications are then introduced to create derivatives like HFz and FFz.

General Procedure:

-

Preparation of the coelenteramine precursor: This typically involves a multi-step synthesis starting from commercially available materials.

-

Condensation to form the imidazopyrazinone core: The coelenteramine precursor is reacted with a glyoxal derivative to form the core structure.

-

Functional group modification: For analogs like HFz and FFz, further chemical modifications are performed on the phenyl group of the imidazopyrazinone core to introduce hydroxyl or fluorine moieties, respectively.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

For detailed synthetic procedures, researchers should refer to the supplementary information of publications such as Su et al., Nature Methods (2020).

In Vivo Bioluminescence Imaging Protocol

This protocol outlines a typical workflow for in vivo imaging using NanoLuc® substrates in a mouse model.

Figure 2. Standard workflow for in vivo bioluminescence imaging.

Materials:

-

Mice expressing NanoLuc® luciferase in the tissue of interest.

-

NanoLuc® substrate (e.g., FFz) formulated for in vivo use.

-

An in vivo imaging system (e.g., IVIS).

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Administer the NanoLuc® substrate via the desired route (e.g., intraperitoneal or intravenous injection). The optimal dose will depend on the substrate and experimental model.

-

Immediately place the animal in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescent images at various time points to capture the peak signal. Exposure times will vary depending on the signal intensity.

-

Analyze the images using appropriate software to quantify the bioluminescent signal from the region of interest.

Bioluminescence Resonance Energy Transfer (BRET) Assay

NanoLuc®'s bright, blue-shifted emission makes it an excellent donor for BRET assays, used to study protein-protein interactions.

Figure 3. Principle of a NanoBRET™ assay.

Materials:

-

Cells co-expressing the proteins of interest fused to NanoLuc® (donor) and a suitable acceptor fluorophore (e.g., mOrange, TagRFP).

-

Nano-Glo® Luciferase Assay Reagent (containing furimazine).

-

A plate reader capable of measuring dual-emission luminescence.

Procedure:

-

Plate the transfected cells in a white, flat-bottom 96-well plate.

-

Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.

-

Add the reagent to the cells.

-

Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the acceptor fluorophore.

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates proximity of the two fusion proteins.

Conclusion

The discovery and development of NanoLuc® substrates have been driven by the need for brighter, more soluble, and more stable reagents for bioluminescence applications. The progression from furimazine to advanced analogs like hydrofurimazine and fluorofurimazine has significantly enhanced the capabilities of in vivo imaging, enabling more sensitive and quantitative measurements of biological processes. As research continues, the development of novel substrates with further improved properties, such as red-shifted emission and enhanced brain permeability, will continue to expand the horizons of what is achievable with NanoLuc® technology.

An In-depth Technical Guide to Furimazine: The Substrate of NanoLuc Luciferase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of furimazine, the high-performance substrate for NanoLuc® (Nluc) luciferase. Furimazine, a coelenterazine analog, in conjunction with the engineered NanoLuc enzyme, constitutes a powerful bioluminescent reporter system characterized by its exceptionally bright and stable "glow-type" luminescence. This system offers significant advantages over traditional luciferases, such as those from firefly and Renilla, making it an invaluable tool in a wide array of biological research and drug discovery applications.

Core Properties of Furimazine

Furimazine is an imidazopyrazinone substrate that is oxidized by NanoLuc luciferase in an ATP-independent reaction to produce a high-intensity, sustained light emission.[1][2][3] This reaction is approximately 150 times brighter than that of firefly or Renilla luciferases.[2]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₉N₃O₂ | [4][5][6] |

| Molecular Weight | 381.43 g/mol | [4][6][7] |

| Appearance | Solid at room temperature | [5] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent (DMSO): -80°C for 6 months, -20°C for 1 month. | [5][6] |

Solubility

Furimazine's low aqueous solubility can be a limiting factor for in vivo applications, necessitating the use of co-solvents or specialized formulations for effective delivery.[1][8]

| Solvent/Formulation | Solubility | Reference(s) |

| PEG-300-based formulation | 2.8 mM | [9] |

| DMSO | Soluble | [10] |

| Ethanol | Slightly soluble | [10] |

| Water | Insoluble | [10] |

To address this limitation, analogs such as hydrofurimazine (HFz) and fluorofurimazine (FFz) have been developed with enhanced aqueous solubility.[9][10] For instance, hydrofurimazine dissolves at up to 28 mM in a PEG-300-based formulation.[9]

Stability

Furimazine exhibits good stability under various conditions, a desirable characteristic for a reporter substrate. It shows improved stability in serum compared to some other substrates.[1]

Spectral Properties

The NanoLuc-furimazine reaction emits a blue light with a narrow spectral peak.

| Property | Value | Reference(s) |

| Emission Maximum | ~460 nm (values from 459 nm to 462 nm reported) | [11][12] |

The blue-shifted emission spectrum provides a low background signal in biological samples.[13]

Quantum Yield and Kinetics

The high quantum yield of the NanoLuc-furimazine reaction is a key contributor to its bright signal.

| Property | Value | Reference(s) |

| Quantum Yield (estimated) | 0.45 | [14] |

| Apparent Km | ~10 µM | [4] |

The maximum luminescence (apparent Vmax) is approximately 30-fold higher for furimazine than for native coelenterazine with NanoLuc.[4] Maximal signal in cells expressing Nluc is typically achieved at furimazine concentrations of 10-20 µM.[4]

Experimental Protocols

The following are representative protocols for the use of furimazine in common NanoLuc luciferase applications.

In Vitro NanoLuc Luciferase Assay

This protocol is adapted for measuring NanoLuc activity in cell lysates.

Materials:

-

Cells expressing NanoLuc luciferase

-

Passive Lysis Buffer (e.g., 1x PLB, Promega)

-

Nano-Glo® Live Cell Reagent (containing furimazine substrate) or equivalent

-

Luminometer

Procedure:

-

Cell Lysis:

-

Culture cells in a 96-well plate.

-

Remove the culture medium.

-

Add 20 µL of 1x Passive Lysis Buffer to each well.

-

Incubate at room temperature for 15 minutes to ensure complete lysis.[15]

-

-

Luminescence Measurement:

In Vivo Bioluminescence Imaging

This protocol provides a general guideline for imaging NanoLuc-expressing cells in a mouse model.

Materials:

-

Mouse model with NanoLuc-expressing cells

-

Furimazine (or a soluble analog like FFz) formulated for in vivo use

-

Sterile PBS

-

In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of furimazine. For example, dilute Nano-Glo substrate approximately 40-fold in sterile PBS.[13]

-

-

Animal Preparation and Substrate Administration:

-

Anesthetize the mouse.

-

Inject 100 µL of the prepared furimazine solution (containing ~5 µg of substrate) via tail vein.[13]

-

-

Imaging:

NanoBRET™ Assay for Protein-Protein Interactions

This protocol outlines the steps for a Bioluminescence Resonance Energy Transfer (BRET) assay to study protein-protein interactions in living cells.

Materials:

-

Cells co-expressing a NanoLuc-fused protein (donor) and a HaloTag®-fused protein of interest (acceptor)

-

NanoBRET® Nano-Glo® Substrate (furimazine)

-

HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)

-

Luminometer capable of measuring two distinct wavelengths

Procedure:

-

Cell Preparation:

-

Seed cells co-expressing the donor and acceptor fusion proteins in a 96-well plate.

-

Incubate for 24 hours.

-

-

Acceptor Labeling:

-

Add the HaloTag® NanoBRET® 618 Ligand to the cells at the desired final concentration.

-

Incubate for the recommended time to allow for cell entry and labeling of the acceptor protein.

-

-

BRET Measurement:

-

Add the NanoBRET® Nano-Glo® Substrate (furimazine) to each well.

-

Immediately measure the luminescence at two wavelengths: one for the donor emission (~460 nm) and one for the acceptor emission (~618 nm).

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates close proximity of the donor and acceptor proteins.

-

Visualizations

Signaling Pathway Investigation: TGF-β Signaling

NanoLuc reporters can be used to monitor the activity of specific signaling pathways. For example, a NanoLuc reporter can be placed under the control of a TGF-β responsive promoter to measure pathway activation.[13]

Caption: TGF-β signaling pathway monitored with a NanoLuc reporter.

Experimental Workflow: In Vitro NanoLuc Assay

The following diagram illustrates the general workflow for an in vitro NanoLuc assay from cell culture to data acquisition.

Caption: Workflow for a typical in vitro NanoLuc luciferase assay.

Logical Relationship: Bioluminescence Resonance Energy Transfer (BRET)

This diagram illustrates the principle of BRET for studying protein-protein interactions using NanoLuc and a fluorescent acceptor.

Caption: Principle of NanoBRET for detecting protein-protein interactions.

Conclusion

Furimazine, as the substrate for NanoLuc luciferase, is a cornerstone of a highly sensitive and versatile bioluminescent reporter system. Its bright, sustained signal and the ATP-independent nature of the reaction have broadened the applications of luciferase technology in both basic research and drug development. While its inherent solubility presents challenges for in vivo studies, the development of more soluble analogs is continually expanding the utility of this powerful tool. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively harness the capabilities of the NanoLuc-furimazine system in their experimental endeavors.

References

- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nano-Glo® Luciferase Assay System Protocol [promega.jp]

- 3. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furimazine | CAS#:1374040-24-0 | Chemsrc [chemsrc.com]

- 5. Furimazine | inhibitor/agonist | CAS 1374040-24-0 | Buy Furimazine from Supplier InvivoChem [invivochem.com]

- 6. Furimazine Datasheet DC Chemicals [dcchemicals.com]

- 7. selleckchem.com [selleckchem.com]

- 8. repub.eur.nl [repub.eur.nl]

- 9. NanoLuc substrate 1 | Benchchem [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bright Red Bioluminescence from Semisynthetic NanoLuc (sNLuc) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.5. NanoLuc Luciferase (NanoBiT) Assay [bio-protocol.org]

An In-depth Technical Guide to the ATP Independence of the NanoLuc® Luciferase Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ATP-independent nature of the NanoLuc® luciferase reaction. It includes a detailed comparison with traditional ATP-dependent luciferases, experimental protocols for validation, and a mechanistic explanation of this key characteristic.

Executive Summary

NanoLuc® (Nluc) luciferase is a small, 19.1 kDa, highly stable, engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. It catalyzes the oxidation of its substrate, furimazine, to produce a high-intensity, glow-type luminescence with a peak emission at approximately 460 nm. A pivotal feature of the NanoLuc® system is its independence from adenosine triphosphate (ATP) as a cofactor. This contrasts with other widely used luciferases, such as firefly luciferase (FLuc), which are strictly ATP-dependent. The ATP independence of NanoLuc® luciferase simplifies assay design, reduces interference from cellular metabolic state, and enables robust performance in both intracellular and extracellular environments.

Comparative Analysis of Luciferase Systems

The selection of a luciferase reporter system is critical for assay performance. The table below summarizes key quantitative parameters for NanoLuc®, firefly, and Renilla luciferases, highlighting the distinct advantages of the ATP-independent NanoLuc® system.

| Parameter | NanoLuc® Luciferase | Firefly Luciferase (Photinus pyralis) | Renilla Luciferase (Renilla reniformis) |

| ATP Dependence | Independent | Dependent | Independent |

| Substrate | Furimazine | D-Luciferin | Coelenterazine |

| Enzyme Size | 19.1 kDa[1] | 61 kDa | 36 kDa |

| Relative Brightness | ~150-fold > FLuc & RLuc | Baseline | ~150-fold < NLuc |

| Signal Half-Life | ~120 minutes | Varies (flash to glow) | Varies (typically flash) |

| Emission Peak (λmax) | ~460 nm[2] | ~560 nm | ~480 nm |

| Apparent Km for Substrate | ~7.88 - 10 µM (for furimazine)[2] | ~1.21 - 4.7 µM (for D-luciferin)[1] | ~1.6 - 2.9 µM (for coelenterazine)[3] |

| Quantum Yield | High (exact value proprietary) | ~0.41[1] | ~0.05-0.07 |

Mechanistic Insights into ATP Independence

The fundamental difference in cofactor requirements stems from the distinct biochemical reaction mechanisms of these luciferases.

NanoLuc® Luciferase Reaction Pathway

The NanoLuc® luciferase reaction is a single-step oxidative decarboxylation. The enzyme binds to its substrate, furimazine, and in the presence of molecular oxygen, catalyzes its oxidation. This process forms an unstable dioxetanone intermediate, which then decomposes to CO2 and an excited-state furimamide. As the furimamide returns to its ground state, it emits a photon of blue light. This entire process is self-contained and does not require the energy input from ATP hydrolysis.[4][5]

Firefly Luciferase: An ATP-Dependent Mechanism

In contrast, the firefly luciferase reaction is a two-step process that requires ATP for the initial activation of its substrate, D-luciferin.[5] In the first step, D-luciferin reacts with ATP to form luciferyl-AMP and pyrophosphate. In the second step, the luciferyl-AMP is oxidized by molecular oxygen, leading to the formation of the excited oxyluciferin, which then emits light. The initial adenylation step is the reason for the absolute ATP dependence of firefly luciferase.

References

- 1. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.stanford.edu [web.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield of Furimazine with NanoLuc Luciferase

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the quantum yield of the bioluminescent reaction between furimazine and NanoLuc® luciferase (NLuc). We will explore the core principles, quantitative data, and the experimental protocols necessary for its determination, offering a comprehensive resource for researchers leveraging this powerful reporter system.

Introduction to Bioluminescence and Quantum Yield

Bioluminescence is the emission of light resulting from a chemical reaction within a living organism, most commonly involving the oxidation of a substrate (a luciferin) catalyzed by an enzyme (a luciferase)[1]. The efficiency of this light production is quantified by the bioluminescence quantum yield (ΦBL).

The quantum yield is a fundamental parameter defined as the probability of a single photon being produced from a single reacted molecule of the limiting substrate[1][2][3][4]. It is a direct measure of the intrinsic efficiency of the light-emitting reaction. A higher quantum yield contributes to a brighter signal, which is a critical factor for sensitive detection in various biological assays.

The overall quantum yield is a product of three efficiencies: the chemical yield of the excited-state product (ΦY), the efficiency of populating the excited state (ΦE), and the fluorescence quantum yield of the emitter (ΦF)[4].

ΦBL = ΦY × ΦE × ΦF

The NanoLuc®-Furimazine System

The NanoLuc® luciferase is a small (19.1 kDa), ATP-independent enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris[5][6]. It was optimized through protein and substrate engineering to be exceptionally bright and stable[7]. NLuc catalyzes the oxidation of its novel substrate, furimazine, to produce a high-intensity, glow-type blue light with an emission maximum around 460 nm[6][7]. This system is reported to be approximately 150 times brighter than firefly or Renilla luciferase systems in mammalian cells[8].

Quantitative Performance Data

The NanoLuc®-furimazine system is distinguished by its high quantum yield, which is a primary contributor to its intense brightness.

Table 1: Quantum Yield of NanoLuc® and Other Common Luciferases

| Luciferase System | Substrate | Quantum Yield (ΦBL) | Reference |

| NanoLuc® (NLuc) | Furimazine | ~0.45 | [7] |

| Firefly (Photinus pyralis) | D-luciferin | ~0.41 | [3][9][10] |

| Renilla (Renilla reniformis) | Coelenterazine | Not specified | |

| Cypridina | Cypridina Luciferin | ~0.30 | [10] |

| Aequorin | Coelenterazine | ~0.16 | [10] |

Table 2: Key Performance Characteristics of NanoLuc® Luciferase

| Parameter | Value | Reference |

| Enzyme Size | 19.1 kDa | [5] |

| Emission Peak | ~460 nm | [6] |

| ATP Requirement | Independent | [5][7] |

| Signal Kinetics | Glow-type (Half-life > 2 hours) | [6] |

| Optimal pH Range | 7–9 | [6] |

| Thermal Stability (Tm) | 58 °C | [6] |

Reaction Mechanism

The bioluminescent reaction catalyzed by NanoLuc® luciferase involves the enzymatic oxidation of the furimazine substrate in the presence of molecular oxygen. This reaction proceeds without the need for cofactors like ATP[5][7]. The process releases energy, which forms an excited-state product, furimamide. As this molecule relaxes to its ground state, the excess energy is released as a photon of blue light[5].

References

- 1. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. openscholar.uga.edu [openscholar.uga.edu]

- 5. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Bright Red Bioluminescence from Semisynthetic NanoLuc (sNLuc) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repub.eur.nl [repub.eur.nl]

- 9. boa.unimib.it [boa.unimib.it]

- 10. pubs.rsc.org [pubs.rsc.org]

The Aqueous Solubility of Furimazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of furimazine, the substrate for the highly sensitive NanoLuc® luciferase. Understanding and overcoming the solubility limitations of furimazine is critical for maximizing the potential of NanoLuc® technology in various applications, from in vitro assays to in vivo imaging. This document details quantitative solubility data, experimental protocols for solubility determination, and strategies to enhance the aqueous compatibility of furimazine and its analogs.

Introduction: The Solubility Challenge

Furimazine is a synthetic imidazopyrazinone compound that, in the presence of NanoLuc® luciferase, produces a bright, glow-type bioluminescent signal.[1][2] This system offers significant advantages in sensitivity over other luciferases.[2] However, a primary limitation of furimazine is its inherently poor solubility in aqueous solutions.[3][4][5] This characteristic poses a significant challenge for researchers, as it can limit the achievable substrate concentration in experimental setups, thereby constraining the maximum light output and sensitivity of the NanoLuc® system, particularly in in vivo applications where bioavailability is crucial.[3][4][5] The hydrophobic nature of the phenyl group in furimazine's structure contributes to its low aqueous solubility.[3]

Quantitative Solubility Data

The solubility of furimazine and its more soluble analogs has been determined in various aqueous-based formulations. The following tables summarize the key quantitative data available.

Table 1: Solubility of Furimazine and its Analogs in a PEG-300 Based Formulation

| Compound | Substituent | Solubility (mM) | Reference |

| Furimazine | - | 2.8 | [3][4] |

| Compound A | 4'-hydroxy | ≥ 8.8 | [3] |

| Compound B (hydrofurimazine) | 3'-hydroxy | 28 | [3][4] |

| Compound C | 3'-amino | ≥ 8.8 | [3] |

Formulation composition not explicitly detailed in the reference but described as a "PEG-300-based aqueous formulation".

Table 2: Solubility of Furimazine and Analogs in Other Formulations

| Compound | Formulation | Solubility | Reference |

| Furimazine | PBS | Poorly soluble | [3] |

| Furimazine | 35% PEG-300, 10% ethanol, 10% glycerol, 10% hydroxypropylcyclodextrin | Soluble at various tested concentrations (details in reference) | [6] |

| Fluorofurimazine | DMSO | 86 mg/mL (198.88 mM) | [7] |

| Fluorofurimazine | Ethanol | 5 mg/mL (11.56 mM) | [7] |

| Fluorofurimazine | Water | Insoluble | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections describe the methodologies cited for determining furimazine solubility and preparing formulations for in vivo use.

Solubility Determination in a PEG-300 Based Formulation

A common method to assess the solubility of furimazine and its analogs involves the use of a formulation containing polyethylene glycol 300 (PEG-300), ethanol, glycerol, and hydroxypropylcyclodextrin.

Protocol:

-

Prepare a stock solution of the formulation consisting of 35% PEG-300, 10% ethanol, 10% glycerol, and 10% hydroxypropylcyclodextrin in an aqueous buffer.

-

Add increasing amounts of the furimazine analog to a fixed volume of the formulation.

-

Vortex the mixture thoroughly to facilitate dissolution.

-

Visually inspect the solution for any undissolved precipitate. Backlighting can be used to more clearly identify insoluble pellets.[6]

-

The highest concentration at which the compound completely dissolves is recorded as its solubility in that specific formulation.

Preparation of a Poloxamer-407 (P-407) Formulation for In Vivo Administration

For in vivo studies, a formulation using the excipient Poloxamer-407 (P-407) has been established to improve the bioavailability of furimazine and its analogs.[8][9]

Protocol:

-

Co-dissolve the furimazine analog and P-407 in ethanol.

-

Evaporate the ethanol to create a lyophilized cake. This cake is stable for long-term storage.[5][8]

-

For administration, reconstitute the cake in a suitable aqueous buffer, such as sterile phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS), by gentle swirling.[9] Do not vortex.[9]

-

The reconstituted solution is then ready for in vivo administration (e.g., intraperitoneal injection).

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of the NanoLuc® system and a typical experimental workflow for in vivo bioluminescence imaging.

Caption: NanoLuc® Luciferase Signaling Pathway.

Caption: In Vivo Bioluminescence Imaging Workflow.

Strategies to Enhance Aqueous Solubility

The poor aqueous solubility of furimazine has driven the development of several strategies to improve its performance in biological assays.

-

Formulation with Co-solvents and Excipients: As detailed in the experimental protocols, the use of co-solvents like PEG-300 and excipients such as Poloxamer-407 and cyclodextrins can significantly enhance the solubility and bioavailability of furimazine.[3][6][8][9]

-

Development of Soluble Analogs: A highly successful approach has been the chemical modification of the furimazine structure to create analogs with improved aqueous solubility. The addition of polar groups, such as hydroxyl or amino groups, to the phenyl ring has yielded compounds like hydrofurimazine with substantially increased solubility.[3][4] Fluorination has also been employed to create fluorofurimazine, which not only has enhanced solubility but also leads to brighter in vivo signals.[3][7][9][10]

-

pH Optimization: The stability and solubility of furimazine and its analogs can be influenced by the pH of the aqueous solution.[11] For some analogs, pH-controlled formulations have been developed to enable high-dose delivery.[11]

-

Stabilizing Agents: To address the degradation of furimazine in aqueous solutions over time, stabilizing agents can be incorporated into formulations.[12][13][14]

Conclusion

While the intrinsic aqueous solubility of furimazine is low, various effective strategies have been developed to overcome this limitation. For researchers, scientists, and drug development professionals utilizing the NanoLuc® platform, a thorough understanding of these approaches is essential for designing robust and sensitive assays. The use of optimized formulations and the selection of more soluble furimazine analogs are key to unlocking the full potential of this powerful bioluminescence system. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the successful application of NanoLuc® technology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Furimazine Datasheet DC Chemicals [dcchemicals.com]

- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoLuc substrate 1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2020072775A2 - Compositions and methods for stabilizing coelenterazine and analogs and derivatives thereof - Google Patents [patents.google.com]

- 13. US20200109146A1 - Compositions and methods for stabilizing coelenterazine and analogs and derivatives thereof - Google Patents [patents.google.com]

- 14. US20150337198A1 - Compositions and methods for stabilizing luminogenic substrates - Google Patents [patents.google.com]

An In-depth Technical Guide to NanoLuc® Luciferase Variants: Nluc, NlucP, and secNluc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the popular reporter protein, NanoLuc® luciferase (Nluc), and its key variants: the destabilized NlucP and the secreted secNluc. Engineered from the deep-sea shrimp Oplophorus gracilirostris, this small (19.1 kDa) enzyme offers exceptionally bright, glow-type luminescence, making it a powerful tool in a wide range of biological assays.[1] This document details the core characteristics of each variant, presents their quantitative properties in comparative tables, outlines detailed experimental protocols, and provides visualizations of relevant signaling pathways and experimental workflows.

Core Concepts and Variants

NanoLuc® luciferase utilizes a novel substrate, furimazine, to produce a high-intensity, stable light signal, approximately 150 times brighter than that of firefly or Renilla luciferases.[2][3] The reaction is ATP-independent, allowing for its use in both intracellular and extracellular environments.[4] To suit diverse experimental needs, several variants of Nluc have been developed.[2]

-

Nluc (Standard NanoLuc®): This is the unmodified, full-length enzyme. Its high stability and intense signal provide maximum sensitivity, making it ideal for applications where the accumulation of the reporter is desirable to amplify the signal.[1]

-

NlucP (Destabilized NanoLuc®): This variant is fused to a PEST protein degradation signal.[1][5] PEST sequences are rich in proline (P), glutamic acid (E), serine (S), and threonine (T), which target the protein for rapid proteasomal degradation.[6] This results in a shorter intracellular half-life, closely coupling the reporter signal to real-time changes in gene transcription and protein expression, and often increasing the signal-to-noise ratio.[1][5]

-

secNluc (Secreted NanoLuc®): This variant contains an N-terminal secretion signal, directing the protein out of the cell.[1][2] This allows for the non-destructive measurement of reporter activity from the cell culture medium over time, enabling kinetic studies on the same population of cells.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of the Nluc variants, compiled from various sources.

Table 1: Physical and Biochemical Properties of NanoLuc® Variants

| Property | Nluc | NlucP | secNluc |

| Size (kDa) | 19.1[1] | ~23[6] | ~21 |

| Substrate | Furimazine[1] | Furimazine[1] | Furimazine[1] |

| Luminescence | High Intensity[1] | High Intensity[6] | High Intensity[7] |

| Signal Kinetics | Glow-type[1] | Glow-type | Glow-type[7] |

| ATP-Dependence | No[4] | No | No |

Table 2: Performance Characteristics of NanoLuc® Variants

| Characteristic | Nluc | NlucP | secNluc |

| Intracellular Half-life | >6 hours[8] | 10-30 minutes[5] | N/A (secreted) |

| Extracellular Half-life (in medium) | N/A | N/A | >4 days at 37°C[1][9] |

| Relative Brightness | ~150x brighter than Firefly or Renilla luciferase[2] | Bright, but lower accumulation than Nluc | Bright, dependent on secretion rate |

| Primary Application | Maximum sensitivity, endpoint assays[1] | Real-time monitoring of transcriptional dynamics[1][5] | Non-destructive, kinetic studies of reporter expression[2][4] |

Signaling Pathways & Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate common signaling pathways and experimental workflows where NanoLuc® variants are employed.

Signaling Pathway Diagrams

Caption: HIF-1α signaling pathway depicting reporter gene activation under hypoxic conditions.

Caption: NF-κB signaling pathway leading to reporter gene expression upon TNF-α stimulation.

Experimental Workflow Diagrams

Caption: A typical workflow for a NanoBRET™ assay to study protein-protein interactions.

Caption: Workflow for a non-destructive, kinetic reporter assay using secNluc.

Experimental Protocols

Protocol 1: Intracellular Reporter Gene Assay using Nluc or NlucP

This protocol is designed to quantify the activity of a promoter or response element linked to an intracellular NanoLuc® reporter.

Materials:

-

Mammalian cells of choice

-

Complete cell culture medium

-

Plasmid DNA: Experimental reporter (e.g., pNL1.1[Nluc] or pNL1.2[NlucP] with cloned promoter) and a control plasmid (e.g., expressing a different reporter like firefly luciferase for normalization)

-

Transfection reagent

-

White, opaque 96-well assay plates

-

Nano-Glo® Luciferase Assay System (or equivalent)

-

Luminometer

Methodology:

-

Cell Seeding: Seed cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.

-

Transfection: Co-transfect the cells with the experimental Nluc/NlucP reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation and Treatment: Incubate the cells for 24-48 hours to allow for reporter gene expression. If studying the response to a specific stimulus, add the compound(s) of interest at the desired concentrations and for the appropriate duration.

-

Assay Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.

-

Lysis and Luminescence Measurement:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

-

Add a volume of Nano-Glo® Luciferase Assay Reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells on an orbital shaker for 3-5 minutes to ensure complete cell lysis and substrate mixing.

-

Measure the luminescence using a plate-reading luminometer.

-

Protocol 2: Secreted Reporter Assay using secNluc

This protocol allows for the kinetic monitoring of reporter gene expression without lysing the cells.

Materials:

-

All materials from Protocol 1, but using a secNluc reporter plasmid (e.g., pNL1.3[secNluc]).

Methodology:

-

Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1.

-

Medium Exchange and Treatment: After the initial incubation for protein expression, gently aspirate the medium and replace it with fresh, pre-warmed medium. This removes any basally secreted reporter. Add your treatment compounds at this time.

-

Sample Collection: At each desired time point, carefully collect a small aliquot (e.g., 10-20 µL) of the cell culture medium from each well.

-

Luminescence Measurement:

-

In a separate white, opaque 96-well plate, add the collected medium samples.

-

Prepare and add an equal volume of Nano-Glo® Luciferase Assay Reagent to each sample.

-

Incubate for 3 minutes at room temperature.

-

Measure the luminescence.

-

-

Kinetic Analysis: Return the original cell plate to the incubator and repeat step 3 at subsequent time points to generate a kinetic profile of reporter expression.

Protocol 3: NanoBRET™ Assay for Protein-Protein Interactions

This protocol outlines the steps for detecting the interaction between two proteins in live cells.

Materials:

-

Mammalian cells

-

Complete cell culture medium

-

Plasmid DNA: Protein A fused to NanoLuc® (donor) and Protein B fused to a suitable acceptor (e.g., HaloTag®)

-

Transfection reagent

-

White, opaque 96-well assay plates

-

NanoBRET™ Nano-Glo® Detection System (or equivalent)

-

Luminometer with appropriate filters for donor and acceptor emission wavelengths

Methodology:

-

Cell Seeding and Transfection: Seed cells in a white, opaque 96-well plate. Co-transfect with the donor and acceptor plasmids. The ratio of donor to acceptor plasmid may need to be optimized to achieve the best signal-to-background ratio.

-

Incubation: Incubate for 24-48 hours to allow for the expression of the fusion proteins.

-

Acceptor Labeling (if applicable): If using an acceptor like HaloTag®, add the fluorescent ligand and incubate according to the manufacturer's instructions to label the acceptor protein.

-

Assay Preparation: Prepare the NanoBRET™ substrate solution.

-

Luminescence Measurement:

-

Add the prepared substrate to the wells.

-

Immediately measure the luminescence at two distinct wavelengths: the donor emission wavelength (around 460 nm for Nluc) and the acceptor emission wavelength (e.g., >600 nm for a red-shifted acceptor).

-

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in this ratio indicates a proximity between the donor and acceptor, signifying a protein-protein interaction.

Conclusion

The NanoLuc® luciferase system, with its versatile Nluc, NlucP, and secNluc variants, offers researchers a highly sensitive and adaptable platform for a multitude of biological investigations. The exceptional brightness, small size, and favorable kinetics of these reporters empower studies ranging from real-time gene expression analysis to the dynamic monitoring of protein-protein interactions in living cells. By selecting the appropriate variant and employing optimized protocols, scientists and drug development professionals can gain deeper insights into complex cellular processes, accelerating discovery and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Optimized application of the secreted Nano-luciferase reporter system using an affinity purification strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [promega.sg]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to NanoBRET™ Technology

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a cutting-edge, proximity-based assay technology designed to study protein-protein interactions (PPIs) and the target engagement (TE) of small molecules in the biologically relevant context of live cells.[1] It offers significant advantages over traditional methods by providing highly sensitive and quantitative data in real-time.[2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis associated with NanoBRET technology, tailored for researchers, scientists, and drug development professionals.

The Core Principle of NanoBRET™

NanoBRET technology is an advanced form of Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a light-emitting donor molecule and a light-accepting fluorophore.[3] This energy transfer is non-radiative and occurs only when the donor and acceptor molecules are in very close proximity (typically less than 10 nm).[3]

The NanoBRET system utilizes two key components:

-

The Energy Donor: The exceptionally bright NanoLuc® (Nluc) Luciferase , an enzyme engineered from a deep-sea shrimp.[4] It is significantly smaller (19 kDa) and brighter (up to 150-fold) than conventional luciferases like Firefly or Renilla.[4] In the presence of its substrate, furimazine, NanoLuc® emits a high-intensity, narrow-spectrum blue light with a peak emission around 460 nm.[1][3]

-

The Energy Acceptor: The choice of acceptor depends on the application.

-

For Protein-Protein Interaction (PPI) assays , the acceptor is typically a HaloTag® protein fused to the second protein of interest. A fluorescent ligand, such as the HaloTag® NanoBRET® 618 Ligand, is then covalently attached to the HaloTag®, which emits red light (~618 nm) upon receiving energy.[3]

-

For Target Engagement (TE) assays , the acceptor is a cell-permeable fluorescent tracer that reversibly binds to the target protein.[5] These tracers are designed to compete with test compounds for the same binding site.[4]

-

A key advantage of the NanoBRET system is the large spectral separation (over 175 nm) between the donor emission (blue) and the acceptor emission (red).[1][3] This minimizes spectral overlap and background noise, resulting in a superior signal-to-noise ratio and a wider dynamic range compared to older BRET technologies.[1][6]

In a PPI assay, one protein of interest is genetically fused to NanoLuc® Luciferase (the donor), and the other is fused to HaloTag® (the acceptor platform).[7] When these two proteins interact, they bring the donor and acceptor into close proximity. The addition of the NanoLuc® substrate causes the emission of blue light, which excites the nearby fluorescent ligand on the HaloTag®, resulting in the emission of red light. This energy transfer is measured to quantify the protein interaction.

The Target Engagement assay is crucial for drug development, as it measures whether a compound binds to its intended protein target within a live cell.[8] In this setup, the target protein is fused to NanoLuc® Luciferase.[5] A specific, cell-permeable fluorescent tracer, which also binds to the target, is added to the cells.[5] When the tracer binds to the NanoLuc®-fused target, BRET occurs. A test compound is then introduced; if it binds to the target protein, it will compete with and displace the fluorescent tracer, leading to a loss of the BRET signal.[4][9] This reduction in BRET is directly proportional to the compound's ability to engage the target.[5]

Quantitative Data Presentation

A key output of NanoBRET assays is quantitative data that can be used to determine parameters like IC₅₀ (for inhibitors), EC₅₀ (for activators), compound affinity, and target occupancy.[5][8] This data is typically presented in tables for clear comparison.

Table 1: Example Data for PPI Inhibition Assay: NanoBRET assay measuring the interaction between Bromodomain protein 4 (BRD4) and Histone H3.[1] Inhibitor: I-BET151, a known BRD4 inhibitor.[1]

| Compound | Target Complex | IC₅₀ (nM) | Max Inhibition (%) | Assay Window (mBU*) |

| I-BET151 | Nluc-BRD4 / H3.3-HT | 150 | 95 | 850 |

| DMSO (Control) | Nluc-BRD4 / H3.3-HT | N/A | 0 | 850 |

*mBU = milliBRET units

Table 2: Example Data for Target Engagement Assay: NanoBRET TE assay for a specific kinase. Inhibitors: A panel of small molecule kinase inhibitors.

| Compound | Target Kinase | Cellular IC₅₀ (nM) | Max Displacement (%) |

| Inhibitor A | Kinase X | 25 | 98 |

| Inhibitor B | Kinase X | 150 | 95 |

| Inhibitor C | Kinase X | >10,000 | <10 |

| Staurosporine | Kinase X | 5 | 99 |

Experimental Protocols and Workflow

Executing a NanoBRET experiment involves several key stages, from initial construct design to final data analysis. Optimization is critical at multiple steps to ensure a robust and sensitive assay.[10]

This protocol provides a generalized methodology for a NanoBRET PPI assay in a 384-well plate format.

-

Cell Culture and Transfection (Day 1):

-

Cell Plating and Labeling (Day 2):

-

Trypsinize and resuspend the transfected cells in media without phenol red (to reduce background).

-

Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the desired final concentration (e.g., 100 nM).[11]

-

Dispense the cell suspension into a white, opaque 384-well assay plate.[11]

-

Incubate for 16-24 hours at 37°C in a CO₂ incubator. This allows for protein expression and covalent labeling of the HaloTag® fusion.[11]

-

-

Compound Addition (Day 3):

-

Prepare serial dilutions of the test compound (inhibitor or activator) in assay media.

-

Add the compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 2 hours) to allow the compound to take effect.

-

-

Signal Detection (Day 3):

-

Prepare the NanoBRET® Nano-Glo® Substrate by diluting it according to the manufacturer's instructions in media without phenol red.[6]

-

Add the substrate to all wells.

-

Immediately measure the luminescence signal using a plate reader equipped with two filters: a donor filter (e.g., 460 nm with a 40 nm bandpass) and an acceptor filter (e.g., 618 nm with a 40 nm bandpass or a >610 nm longpass).[3][11]

-

-

Data Analysis:

-

For each well, calculate the Raw BRET Ratio:

-

BRET Ratio = (Acceptor Emission at 618 nm) / (Donor Emission at 460 nm)[11]

-

-

To account for background signal, calculate the Corrected BRET Ratio by subtracting the BRET ratio from a control sample expressing only the NanoLuc® donor.[11]

-

Plot the Corrected BRET Ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀.

-

Application in Signaling Pathway Analysis

NanoBRET is a powerful tool for dissecting signaling pathways by directly observing the dynamic interactions between pathway components in live cells.[2] For example, it can be used to study the recruitment of signaling proteins to activated membrane receptors or the assembly of transcriptional complexes.[1][2]

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade often dysregulated in cancer.[12] NanoBRET can be used to monitor the dimerization of RAF proteins (e.g., CRAF/BRAF), a key activation step, and screen for compounds that modulate this interaction.[10][12]

Conclusion

NanoBRET technology represents a significant leap forward for studying protein dynamics and drug action within the complex environment of a living cell. Its high sensitivity, robust signal-to-noise ratio, and adaptability make it an invaluable tool for academic research and industrial drug discovery.[1][2] By enabling the quantitative measurement of protein-protein interactions and target engagement, NanoBRET provides deeper, more physiologically relevant insights into cellular biology and pharmacology, ultimately accelerating the development of novel therapeutics.[8][13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. promega.co.jp [promega.co.jp]

- 3. eastport.cz [eastport.cz]

- 4. NanoBRET — SGC-UNC [sgc-unc.org]

- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 6. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. promegaconnections.com [promegaconnections.com]

- 11. NanoBRET assays [bio-protocol.org]

- 12. promegaconnections.com [promegaconnections.com]

- 13. news-medical.net [news-medical.net]

- 14. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]

The NanoLuc® Luciferase System: A Paradigm Shift in Bioluminescence Technology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioluminescent reporter systems, the NanoLuc® (Nluc) luciferase system represents a significant leap forward, offering substantial advantages over traditional luciferases such as those from the firefly (Photinus pyralis, Fluc) and Renilla (Renilla reniformis, Rluc). Engineered from the deep-sea shrimp Oplophorus gracilirostris, NanoLuc luciferase is a small, 19.1 kDa monomeric enzyme that provides an exceptionally bright, stable, and ATP-independent luminescent signal.[1][2] These characteristics translate into superior sensitivity, broader dynamic range, and greater versatility in a wide array of applications, from reporter gene assays to in vivo imaging and protein-protein interaction studies. This guide provides an in-depth technical overview of the core advantages of the NanoLuc system, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Quantitative Comparison of Luciferase Reporter Systems

The superior performance of the NanoLuc system is evident in a direct comparison of its key attributes with those of firefly and Renilla luciferases. The following table summarizes the quantitative differences that underscore the advantages of NanoLuc technology.

| Feature | NanoLuc® (Nluc) | Firefly (Fluc) | Renilla (Rluc) |

| Size | 19.1 kDa[1][2][3] | ~61 kDa[3][4][5] | ~36 kDa[3][5] |

| Relative Brightness | ~100-150 times brighter than Fluc or Rluc[1][2][3][5][6] | Baseline | Baseline |

| ATP Dependence | No[1][2][7] | Yes[1][4] | No[1][7] |

| Substrate | Furimazine[1][2][4] | D-luciferin[1][4] | Coelenterazine[1][8] |

| Emission Peak | ~460 nm (blue)[8][9] | ~560 nm (yellow-green) | ~480 nm (blue-green)[1] |

| Signal Half-Life (in vitro) | >2 hours (glow-type)[10] | Variable (flash or glow chemistry dependent) | Flash-type (rapid decay)[11] |

| Protein Half-Life (intracellular) | >6 hours[7] | ~3 hours[5][7] | ~3 hours[7] |

| Suitability as Fusion Partner | Excellent (small size minimizes steric hindrance)[3][4] | Limited (large size can interfere with protein function)[4][12] | Moderate |

| Use in BRET Assays | Ideal donor due to brightness and small size[3][9] | Can be used, but less efficient[10] | Commonly used, but less bright than NanoLuc[9][10] |

Core Advantages of the NanoLuc® System

Unparalleled Brightness and Sensitivity

The most striking advantage of NanoLuc luciferase is its intense brightness, approximately 100 to 150 times greater than that of firefly or Renilla luciferases on a per-molecule basis.[1][2][3][5][6] This is a result of a high quantum yield and rapid catalysis of its novel substrate, furimazine.[10] This exceptional brightness allows for the detection of significantly lower levels of reporter expression, enabling researchers to work with more physiologically relevant models, such as endogenous promoters or low-copy number expression systems.[13] The enhanced sensitivity also permits smaller sample sizes and reduced reagent consumption, leading to cost and labor savings.

Small Size and Superior Performance as a Fusion Partner

At a mere 19.1 kDa, NanoLuc luciferase is significantly smaller than firefly (~61 kDa) and Renilla (~36 kDa) luciferases.[2][3][4][5] This compact size is a major asset when creating fusion proteins, as it is less likely to cause steric hindrance or interfere with the natural function, localization, and interactions of the target protein.[3][4] This has made NanoLuc the reporter of choice for a wide range of applications that rely on protein fusions, including the study of protein stability, trafficking, and interactions.

ATP-Independence and Enhanced Stability

Unlike firefly luciferase, which requires adenosine triphosphate (ATP) as a co-factor, the NanoLuc reaction is ATP-independent.[1][2][4][7] This is a critical advantage for several reasons. Firstly, it allows for the measurement of luciferase activity in environments with low or fluctuating ATP levels, such as the extracellular space or in energy-depleted cells.[4] Secondly, it uncouples the reporter signal from the metabolic state of the cell, providing a more direct and reliable measure of the biological event being studied.[4][14] Furthermore, NanoLuc luciferase exhibits high physical stability under a wide range of conditions.[9]

Optimized Substrate and Reduced Background

The NanoLuc system utilizes a novel substrate, furimazine, which was co-developed with the enzyme to produce a bright, glow-type luminescent signal with very low background.[1][2][4] In contrast, the substrate for Renilla luciferase, coelenterazine, is prone to auto-oxidation, which can lead to high background luminescence and reduced assay sensitivity, particularly in serum-containing media.[12] Furimazine's stability and the specificity of the NanoLuc-furimazine reaction contribute to a superior signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

Biochemical Reaction Mechanisms

The fundamental differences in the biochemical reactions of NanoLuc, firefly, and Renilla luciferases are illustrated below.

Experimental Workflow for a Dual-Reporter Assay

The Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System allows for the sequential measurement of firefly and NanoLuc luciferase activities from a single sample, providing a robust method for normalizing experimental data.

Bioluminescence Resonance Energy Transfer (BRET)

NanoLuc's brightness and small size make it an exceptional energy donor for Bioluminescence Resonance Energy Transfer (BRET) assays, which are used to study protein-protein interactions. In a NanoBRET™ assay, NanoLuc is fused to one protein of interest, and a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand) is fused to another. When the two proteins interact, the energy from the NanoLuc reaction is transferred to the acceptor, resulting in a measurable fluorescent signal.

References

- 1. Nano-Glo® Luciferase Assay System Protocol [promega.com]

- 2. Renilla Luciferase Assay System Protocol [worldwide.promega.com]

- 3. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 8. assaygenie.com [assaygenie.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. med.emory.edu [med.emory.edu]

- 11. promega.com [promega.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. m.youtube.com [m.youtube.com]

- 14. static.igem.org [static.igem.org]

Methodological & Application

Application Notes and Protocols for the Nano-Glo® Luciferase Assay System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Nano-Glo® Luciferase Assay System. This system is centered around NanoLuc® (Nluc) luciferase, a small (19.1 kDa), ATP-independent enzyme engineered for exceptional brightness and stability as a luminescent reporter.[1][2][3] It is approximately 150-fold brighter than firefly or Renilla luciferases, utilizing a novel coelenterazine analog, furimazine, to generate a high-intensity, glow-type luminescence.[1][4] The bright, extended signal output makes this system ideal for a wide range of applications, from reporter gene assays to high-throughput screening in drug discovery.[2][3][5]

Principle of the Assay

The Nano-Glo® Luciferase Assay is a simple, add-mix-measure system.[5] The core of the system is the NanoLuc® luciferase, which catalyzes the oxidation of its substrate, furimazine, to produce furimamide and a prolonged, high-intensity light signal.[2] This reaction is ATP-independent, which simplifies the assay procedure and reduces potential interference from cellular energy states.[3][4] The Nano-Glo® Luciferase Assay Reagent contains both the furimazine substrate and an integral lysis buffer, allowing for direct application to cells in culture.[1][6][7]

Key Features and Applications

The Nano-Glo® system offers several advantages that make it a versatile tool in biological research and drug development:

-

High Sensitivity: The exceptional brightness of NanoLuc® luciferase allows for detection even at low expression levels, making it suitable for studies in challenging cell lines or with weak promoters.[1][5]

-

Simplified Workflow: The "add-and-read" format streamlines the experimental process, eliminating the need for separate cell lysis and reagent injection steps, which is particularly advantageous for high-throughput screening (HTS).[5]

-

Extended Signal Stability: The luminescent signal has a half-life of approximately 120 minutes, providing a stable window for measurement and allowing for batch processing of plates.[1][5]

-

Low Background: The assay is designed to suppress background luminescence, further enhancing sensitivity.[4][5]

-

Versatility: The small size and high stability of NanoLuc® luciferase make it an ideal fusion partner for studying protein dynamics, protein-protein interactions (e.g., NanoBRET™), and target engagement.[2][3][8] In drug discovery, it can be used in coincident reporter assays to minimize false positives.[9][10]

Data Summary

| Parameter | Value | Reference |

| Enzyme Size | 19.1 kDa | [1][3] |

| Relative Brightness | ~150-fold brighter than firefly or Renilla luciferase | [1] |

| Substrate | Furimazine (a coelenterazine analog) | [1][4] |

| ATP Dependence | Independent | [3][4] |

| Signal Half-Life | Approximately 120 minutes | [1][5] |

| Intracellular Protein Half-Life | >6 hours | [1] |

| Secreted Protein Half-Life | >4 days at 37°C | [1] |

Signaling Pathway and Experimental Workflow

NanoLuc® Luciferase Reaction Mechanism

The following diagram illustrates the catalytic mechanism of NanoLuc® luciferase. An arginine residue within the active site coordinates the imidazopyrazinone core of the furimazine substrate. This facilitates a reaction with molecular oxygen through a radical charge-transfer mechanism. The resulting excited amide product is then protonated to generate the light-emitting species.[11][12][13]

Caption: NanoLuc® Luciferase Reaction Pathway.